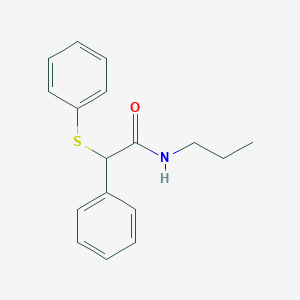![molecular formula C16H15BrN2O5S2 B5022929 3-[(4-bromophenyl)sulfonyl]-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine](/img/structure/B5022929.png)
3-[(4-bromophenyl)sulfonyl]-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-bromophenyl)sulfonyl]-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound belongs to the thiazolidine family and has shown promise in various biochemical and physiological applications.
Wirkmechanismus
The mechanism of action of 3-[(4-bromophenyl)sulfonyl]-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and diabetes. The compound has also been shown to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to improve glucose uptake in diabetic cells and increase insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(4-bromophenyl)sulfonyl]-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine in lab experiments is its potential as a therapeutic agent. The compound has shown promise in various applications, making it a valuable tool for scientific research. However, one of the limitations of using the compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of the compound in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-[(4-bromophenyl)sulfonyl]-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine. One of the areas of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to determine the mechanism of action and potential therapeutic applications of the compound. The compound could also be investigated for its potential as a drug delivery system or as a scaffold for the development of new drugs. Finally, more studies are needed to determine the safety and efficacy of the compound in vivo, which could pave the way for its clinical use in the future.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise in various scientific research applications. The compound has potential as a therapeutic agent for various diseases, including inflammation, cancer, and diabetes. While further studies are needed to determine the safety and efficacy of the compound in vivo, it represents a valuable tool for scientific research and could pave the way for the development of new drugs in the future.
Synthesemethoden
The synthesis of 3-[(4-bromophenyl)sulfonyl]-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine involves the reaction between 4-bromobenzenesulfonyl chloride and 4-methoxy-3-nitrobenzaldehyde in the presence of sodium hydride and dimethylformamide. The reaction leads to the formation of the intermediate compound, which is then treated with cysteamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-[(4-bromophenyl)sulfonyl]-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine has been extensively studied in scientific research due to its potential as a therapeutic agent. It has shown promise in various applications, including anti-inflammatory, anti-cancer, and anti-diabetic activities. The compound has also been investigated for its neuroprotective effects and has shown promise in treating neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5S2/c1-24-15-7-2-11(10-14(15)19(20)21)16-18(8-9-25-16)26(22,23)13-5-3-12(17)4-6-13/h2-7,10,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXXXMOMWWZSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-nitrophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5022850.png)
![2-chloro-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5022862.png)
![2-cyclopentyl-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B5022877.png)
![ethyl (5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5022887.png)

![ethyl 2-{[(3-formyl-1H-indol-1-yl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5022894.png)
![butyl 4-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5022898.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-3-pyridinylbenzamide](/img/structure/B5022902.png)
![ethyl 5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5022903.png)
![6-(4-cyclopentyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5022909.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(4-chlorobenzyl)-2,4-imidazolidinedione](/img/structure/B5022914.png)
![2,4-diiodo-6-({methyl[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]amino}methyl)phenol](/img/structure/B5022920.png)
![ethyl 3-benzyl-7-methyl-5-oxo-3,4-dihydro-2H-chromeno[2,3-d]pyrimidine-1(5H)-carboxylate](/img/structure/B5022922.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5022939.png)